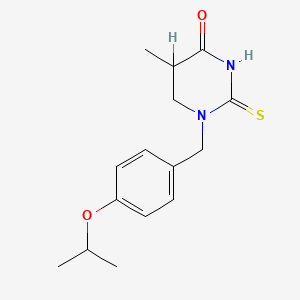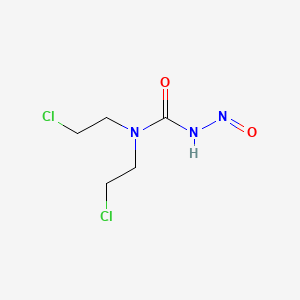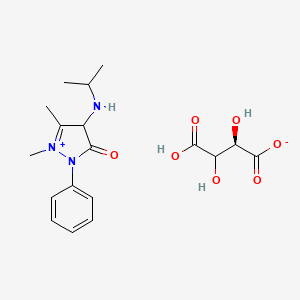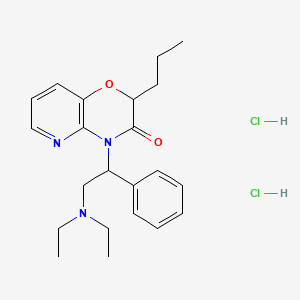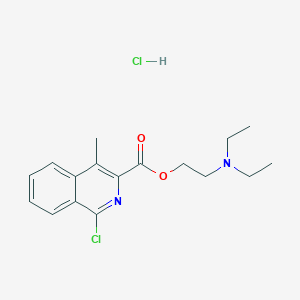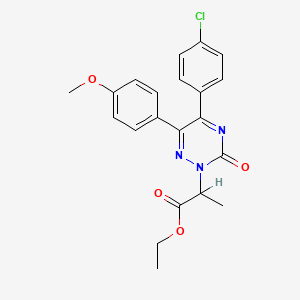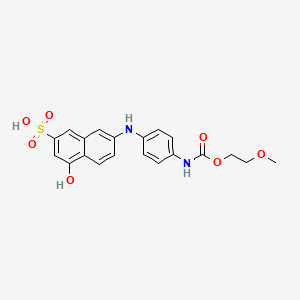
6-Methyl-1-naphthalenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-1-naphthalenesulfonic acid is an organic compound with the molecular formula C11H10O3S. It is a derivative of naphthalene, where a methyl group is attached to the sixth position and a sulfonic acid group is attached to the first position of the naphthalene ring. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1-naphthalenesulfonic acid typically involves the sulfonation of 6-methylnaphthalene. The process begins with the sulfonation reaction, where 6-methylnaphthalene is treated with concentrated sulfuric acid. The reaction is carried out at elevated temperatures to ensure complete sulfonation .
Industrial Production Methods
In an industrial setting, the production of this compound involves continuous and uniform addition of sulfuric acid to 6-methylnaphthalene. The mixture is then heated to a specific temperature to facilitate the sulfonation reaction. After the reaction is complete, the product is neutralized, filtered, and dried to obtain the final compound .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-1-naphthalenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like sodium hydroxide and various catalysts are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of sulfonates.
Substitution: Formation of various substituted naphthalene derivatives.
Applications De Recherche Scientifique
6-Methyl-1-naphthalenesulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 6-Methyl-1-naphthalenesulfonic acid involves its interaction with various molecular targets and pathways. It can act as a catalyst in certain chemical reactions, facilitating the formation of desired products. In biological systems, it may interact with enzymes and proteins, influencing metabolic processes and cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene-1-sulfonic acid: Another sulfonic acid derivative of naphthalene, differing in the position of the sulfonic acid group.
Naphthalene-2-sulfonic acid: Similar to 6-Methyl-1-naphthalenesulfonic acid but with the sulfonic acid group at the second position.
Uniqueness
This compound is unique due to the presence of a methyl group at the sixth position, which influences its chemical reactivity and physical properties. This structural difference makes it suitable for specific applications that other naphthalenesulfonic acid derivatives may not be able to fulfill .
Propriétés
Numéro CAS |
1432062-09-3 |
|---|---|
Formule moléculaire |
C11H10O3S |
Poids moléculaire |
222.26 g/mol |
Nom IUPAC |
6-methylnaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C11H10O3S/c1-8-5-6-10-9(7-8)3-2-4-11(10)15(12,13)14/h2-7H,1H3,(H,12,13,14) |
Clé InChI |
IVLGJMHHWUFNHA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(=CC=C2)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




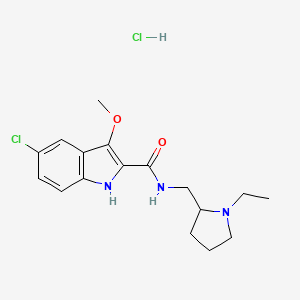
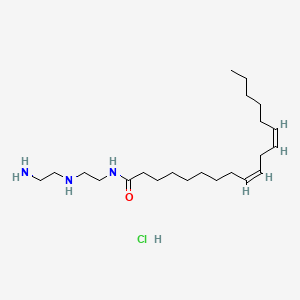
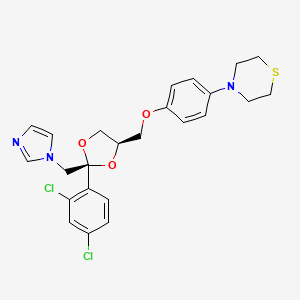
![[[[3-[Methyl(phosphonomethyl)amino]propyl]imino]bis(methylene)]bisphosphonic acid](/img/structure/B12702098.png)
